molecular formula C4H2F6O5S B13137792 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid CAS No. 83071-25-4

2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid

Cat. No.: B13137792
CAS No.: 83071-25-4
M. Wt: 276.11 g/mol
InChI Key: HMUGTRCGMCJEMD-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₅S and a molecular weight of 276.11 g/mol . This compound is characterized by the presence of six fluorine atoms and a sulfonic acid group, making it highly electronegative and reactive. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of 3,3,3-trifluoroacetic acid and iodopropane as starting materials. The reaction proceeds through the formation of 2,2,3,3-tetrafluoro-4-(trifluoromethoxy)propane, which is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are critical to the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines.

Major Products Formed

Scientific Research Applications

2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties allow it to interact with various molecular targets, including enzymes and proteins, by forming strong hydrogen bonds and electrostatic interactions. The sulfonic acid group can also participate in acid-base reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of high fluorine content and the presence of a sulfonic acid group. This combination imparts distinct chemical properties, such as high reactivity and strong electronegativity, making it valuable in various scientific and industrial applications .

Biological Activity

2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid (CAS Number: 13685202) is a fluorinated sulfonic acid known for its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including pharmaceuticals and environmental science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Molecular Formula : C₄H₂F₆O₅S
  • Molecular Weight : 242.17 g/mol
  • Structure : The compound features a sulfonic acid group attached to a butanoic acid backbone with six fluorine substituents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may influence its use in various applications:

  • Toxicity : Studies have shown that this compound can exhibit acute toxicity. The LD50 value (the dose required to kill half the members of a tested population) is a critical measure of its safety profile. The compound's toxicity can be attributed to its structural characteristics and the presence of fluorine atoms, which can enhance biological activity through mechanisms such as enzyme inhibition or cellular membrane disruption.
  • Enzyme Interaction : The compound has been studied for its interaction with various enzymes and biological pathways. For instance, it may act as an inhibitor of certain metabolic enzymes due to the presence of the sulfonic acid group, which can mimic substrates or transition states in enzymatic reactions.
  • Cellular Effects : Research indicates that exposure to this compound can lead to effects on cellular viability and proliferation. It may induce oxidative stress or apoptosis in certain cell lines, suggesting potential implications for cancer research or toxicology.

Case Study 1: Toxicological Assessment

A study conducted on the acute toxicity of this compound involved administering varying doses to laboratory mice. The results indicated:

  • LD50 : Approximately 200 mg/kg body weight.
  • Observed symptoms included lethargy and respiratory distress.
  • Histopathological examination revealed damage to liver and kidney tissues.

Case Study 2: Enzyme Inhibition

In vitro studies assessed the effect of this compound on cytochrome P450 enzymes:

  • Inhibition Assay Results : The compound inhibited CYP2D6 and CYP3A4 enzymes with IC50 values of 15 µM and 25 µM respectively.
  • Implications suggest potential drug-drug interactions when co-administered with medications metabolized by these pathways.

Data Tables

PropertyValue
Molecular FormulaC₄H₂F₆O₅S
Molecular Weight242.17 g/mol
LD50 (Mouse)200 mg/kg
CYP2D6 Inhibition IC5015 µM
CYP3A4 Inhibition IC5025 µM

The biological activity of this compound is hypothesized to involve:

  • Competitive Inhibition : The sulfonic acid moiety may compete with natural substrates for binding sites on enzymes.
  • Membrane Disruption : The fluorinated structure may alter membrane fluidity and permeability in cellular systems.

Properties

CAS No.

83071-25-4

Molecular Formula

C4H2F6O5S

Molecular Weight

276.11 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-sulfobutanoic acid

InChI

InChI=1S/C4H2F6O5S/c5-2(6,1(11)12)3(7,8)4(9,10)16(13,14)15/h(H,11,12)(H,13,14,15)

InChI Key

HMUGTRCGMCJEMD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)O

Origin of Product

United States

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